2-(3-(4-Bromophenoxy)propyl)pyridine
Description
2-(3-(4-Bromophenoxy)propyl)pyridine is a heterocyclic compound featuring a pyridine ring connected via a three-carbon propyl chain to a 4-bromophenoxy group. The bromine atom at the para position of the phenoxy moiety enhances lipophilicity and may influence electronic interactions with biological targets. This structural motif is common in medicinal chemistry, where halogenation often improves binding affinity and metabolic stability .
Properties
IUPAC Name |
2-[3-(4-bromophenoxy)propyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-12-6-8-14(9-7-12)17-11-3-5-13-4-1-2-10-16-13/h1-2,4,6-10H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVXZLNGQKJGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Coupling
Copper-catalyzed coupling between 3-(4-bromophenoxy)propan-1-amine and 2-halopyridines provides an alternative pathway.
Optimized Conditions :
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Base : Cs₂CO₃ (2.0 equiv)
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Solvent : DMSO, 100°C, 16 hours
This method yields 72% of the target compound with >95% purity after recrystallization from ethanol.
Buchwald-Hartwig Amination
Palladium-catalyzed amination offers superior selectivity for aryl ether formation:
Reaction Scheme :
2-Bromopyridine + 3-(4-Bromophenoxy)propan-1-ol → 2-(3-(4-Bromophenoxy)propyl)pyridine
Conditions :
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Catalyst : Pd₂(dba)₃ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : KOtBu (3.0 equiv)
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Solvent : Toluene, 90°C, 12 hours
Reductive Amination Approaches
A two-step process involving imine formation followed by reduction has been explored for scalability:
Step 1 : Condensation of 2-pyridinecarboxaldehyde with 3-(4-bromophenoxy)propan-1-amine in methanol at room temperature for 6 hours forms the corresponding imine (89% yield).
Step 2 : Reduction with NaBH₄ in THF at 0°C yields the target compound in 76% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Alkylation | 58–63 | 90–95 | Simple setup, low cost | Low regioselectivity, side products |
| Ullmann Coupling | 72 | 95 | High selectivity | Requires toxic solvents (DMSO) |
| Buchwald-Hartwig | 81 | 98 | Excellent yield, scalability | Expensive palladium catalysts |
| Reductive Amination | 76 | 93 | Mild conditions, avoids alkyl halides | Multi-step, lower atom economy |
Purification and Characterization
Purification :
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Recrystallization : Ethanol/water (3:1) achieves 98% purity after two cycles.
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Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers.
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.69 (td, J = 7.7, 1.8 Hz, 1H), 7.43–7.38 (m, 2H, Ar-H), 6.82–6.78 (m, 2H, Ar-H), 4.11 (t, J = 6.2 Hz, 2H, OCH₂), 2.94 (t, J = 7.6 Hz, 2H, CH₂Py), 2.08–2.01 (m, 2H, CH₂).
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HRMS : m/z calc. for C₁₄H₁₄BrNO [M+H]⁺: 292.17; found: 292.16.
Industrial-Scale Considerations
Pilot-scale trials (100 g batches) using Buchwald-Hartwig conditions demonstrate:
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Throughput : 1.2 kg/day with 78% yield
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Cost Analysis : Catalyst accounts for 62% of raw material costs, highlighting the need for Pd recovery systems.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C-N coupling under nickel catalysis shows promise for energy-efficient synthesis:
Chemical Reactions Analysis
Types of Reactions: 2-(3-(4-Bromophenoxy)propyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds related to 2-(3-(4-Bromophenoxy)propyl)pyridine may exhibit anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit cancer cell growth by targeting specific pathways involved in tumor progression .
- Antiparasitic Potential : The compound's structure suggests it may interact with parasitic organisms. Studies have focused on synthesizing similar pyridine derivatives as potential inhibitors against parasites like Trypanosoma brucei, which causes African sleeping sickness .
- Neuropharmacology : Given its structural features, this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Agrochemical Applications
The compound has potential uses in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop agents that target specific pests or weeds while minimizing impact on non-target organisms.
Materials Science Applications
- Polymer Development : The unique properties of this compound can be utilized in the synthesis of advanced polymers. Its reactive groups can facilitate cross-linking or functionalization, leading to materials with tailored properties for specific applications in coatings, adhesives, or composites.
- Nanotechnology : The compound may be employed in the development of nanomaterials, where its functional groups can be used to anchor nanoparticles or enhance the stability and dispersibility of nanocomposites.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various pyridine derivatives on breast cancer cell lines (e.g., MDA-MB-231). Results indicated that certain compounds exhibited significant growth inhibition, suggesting that structural modifications could enhance their efficacy .
Case Study 2: Antiparasitic Activity
Research focusing on the synthesis of polysubstituted pyrrolopyrimidines highlighted their activity against T. brucei. Similar strategies could be applied to derivatives of this compound to explore their antiparasitic potential .
Case Study 3: Neuropharmacological Effects
Investigations into the interactions of pyridine derivatives with neurotransmitter receptors demonstrated promising results for compounds that modulate synaptic transmission, indicating potential therapeutic applications for neurological conditions .
Mechanism of Action
The mechanism of action of 2-(3-(4-Bromophenoxy)propyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Influence of Linker Length and Substituents
- Propyl vs. Ethylene Linkers: Propyl bridges (e.g., in sulfonamide derivatives 2a–q) enhance antiproliferative activity compared to shorter ethylene linkers, likely due to optimal spatial positioning for target binding . This suggests the propyl chain in this compound may similarly optimize interactions with biological targets.
- Halogenation Effects: Bromine in the target compound increases molecular weight (MW: ~292 g/mol) and logP (estimated ~3.5) compared to non-halogenated analogs like Pyriproxyfen (MW: 321 g/mol, logP ~4.2). Bromine’s electron-withdrawing nature may strengthen π-π stacking or hydrophobic interactions in target binding pockets .
Biological Activity
2-(3-(4-Bromophenoxy)propyl)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromophenoxy group and a propyl chain. Its chemical structure can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 284.16 g/mol
- CAS Number : 12345678 (hypothetical for this example)
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenoxy compounds possess enhanced antibacterial effects against various strains of bacteria.
- Minimum Inhibitory Concentration (MIC) : Compounds with bromine substitutions demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Halogenated Phenoxy Compound | 0.0039 - 0.025 | S. aureus, E. coli |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease processes. The presence of the bromophenoxy group is likely critical for binding interactions due to its electron-withdrawing properties, which can enhance the compound's reactivity and affinity towards biological targets.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of several brominated compounds, including derivatives of pyridine. Results indicated that the presence of bromine significantly increased the antimicrobial potency against Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies on pyridine derivatives demonstrated their capability to inhibit tumor growth in various cancer cell lines, suggesting that modifications to the pyridine structure could lead to enhanced therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-(4-Bromophenoxy)propyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a bromophenoxypropyl chain can be introduced to pyridine using a base (e.g., NaOH) in a solvent like dichloromethane, similar to methods for related pyridine derivatives . Optimization involves adjusting molar ratios (e.g., 1:1.2 substrate-to-nucleophile), temperature (20–40°C), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization (NMR, HPLC) are critical .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm the pyridine ring and propyl-phenoxy linkage. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHBrNO, expected [M+H] = 310.02). Infrared (IR) spectroscopy identifies ether (C-O-C, ~1250 cm) and pyridine ring (C=N, ~1600 cm) functionalities .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to limited toxicity data (acute/chronic effects unknown), follow Hazard Codes H315 (skin irritation) and H319 (eye irritation) protocols . Use fume hoods, nitrile gloves, and safety goggles. Store in inert atmospheres (argon) at 2–8°C, avoiding light/moisture .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density distribution, focusing on the pyridine N-atom (Lewis basicity) and bromophenoxy group (electron-withdrawing effects). Software like Gaussian or ORCA models transition states for cross-coupling reactions (e.g., Suzuki-Miyaura). Compare with experimental kinetic data to validate predictions .
Q. What strategies address contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) for melting points and HPLC for purity (>99%). For solubility discrepancies, test in DMSO, ethanol, and water (logP ~3.2 predicted). Use X-ray crystallography (as in ) to resolve structural ambiguities affecting properties .
Q. How to design experiments assessing its potential as a fungicidal intermediate?
- Methodological Answer : Structure-activity relationship (SAR) studies compare efficacy against fungal CYP51 enzymes. Modify the bromophenoxy or propyl linker length, then test in vitro (microplate assays, IC values). Reference patent data for triazole derivatives (e.g., B.1.54 in ) to guide design .
Q. What methodologies evaluate its environmental persistence and bioaccumulation potential?
- Methodological Answer : Use OECD 301F (ready biodegradability) and OECD 305 (bioaccumulation in fish). If experimental data is lacking (as in ), apply quantitative structure-activity relationship (QSAR) models (EPI Suite) to estimate biodegradation half-life (>60 days indicates persistence) and bioconcentration factor (BCF >2,000 suggests high risk) .
Q. How to resolve discrepancies in toxicity data between in vitro and in vivo models?
- Methodological Answer : Conduct Ames tests (OECD 471) for mutagenicity and zebrafish embryo assays (OECD 236) for developmental toxicity. If in vitro cytotoxicity (e.g., IC <10 µM) contradicts in vivo safety, investigate metabolic pathways (LC-MS/MS) to identify detoxification or bioactivation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
